GP-2B

Antimicrobial Resistance Bacteriostasis Gram-Positive

GP-2B is a novel, low-molecular-weight (408.38 Da) antimicrobial tripeptide with the de novo sequence {carboxymethyl-Cys}-Asn-Asp, originally purified from the fungus Geotrichum candidum OMON-1. Unlike broad-spectrum antibiotics, GP-2B exhibits narrow-spectrum activity restricted to Gram-positive strains, including both antibiotic-sensitive and -resistant Staphylococcus aureus and Enterococcus faecalis.

Molecular Formula C13H20N4O9S
Molecular Weight 408.39 g/mol
Cat. No. B12365082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP-2B
Molecular FormulaC13H20N4O9S
Molecular Weight408.39 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CSCC(=O)O)N)C(=O)N
InChIInChI=1S/C13H20N4O9S/c14-5(3-27-4-10(21)22)11(23)16-6(1-8(15)18)12(24)17-7(13(25)26)2-9(19)20/h5-7H,1-4,14H2,(H2,15,18)(H,16,23)(H,17,24)(H,19,20)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1
InChIKeyOLOLEJVEYHWMTQ-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GP-2B Antimicrobial Tripeptide: A Narrow-Spectrum Peptide for Targeted Gram-Positive Research


GP-2B is a novel, low-molecular-weight (408.38 Da) antimicrobial tripeptide with the de novo sequence {carboxymethyl-Cys}-Asn-Asp, originally purified from the fungus Geotrichum candidum OMON-1 [1]. Unlike broad-spectrum antibiotics, GP-2B exhibits narrow-spectrum activity restricted to Gram-positive strains, including both antibiotic-sensitive and -resistant Staphylococcus aureus and Enterococcus faecalis [1]. In vitro characterization confirms a bacteriostatic mechanism (MBC/MIC ratio = 4) and time-dependent killing kinetics, positioning GP-2B as a targeted research tool for selective Gram-positive inhibition studies [1].

Why GP-2B Cannot Be Simply Replaced by Generic Gram-Positive Agents


Generic Gram-positive agents like vancomycin, daptomycin, or even other antimicrobial peptides (e.g., gramicidin S) differ fundamentally in spectrum, mechanism, and molecular profile. While vancomycin inhibits cell wall synthesis and daptomycin depolarizes membranes, GP-2B is a bacteriostatic tripeptide with a unique carboxymethylcysteine residue that imparts a distinct charge profile and narrow-spectrum activity [1]. Substituting GP-2B with these agents would not replicate its narrow-spectrum bacteriostatic profile, low molecular weight, or specific activity against both sensitive and resistant S. aureus, as quantified below.

GP-2B Quantitative Differentiation Evidence Against Closest Analogs


Bacteriostatic vs. Bactericidal Mechanism: MBC/MIC Ratio Comparison with Daptomycin

GP-2B demonstrates a bacteriostatic mechanism, as evidenced by a minimum bactericidal concentration (MBC) that is fourfold higher than its minimum inhibitory concentration (MIC) against S. aureus [1]. In contrast, the clinical lipopeptide daptomycin is bactericidal against S. aureus with MBC values equal to or two-fold above MIC, typically within 0.06–0.5 µg/mL [2]. This mechanistic distinction is critical for experimental designs where bacteriostasis is preferred over rapid killing to study stress responses or resistance development.

Antimicrobial Resistance Bacteriostasis Gram-Positive

Narrow-Spectrum Selectivity: Gram-Positive Only vs. Broad-Spectrum Agents

GP-2B exhibits antibacterial activity exclusively against Gram-positive strains (MIC range 8–128 µg/mL for S. aureus and E. faecalis) [1]. The original characterization study focused solely on Gram-positive clinical isolates, and no activity against Gram-negative bacteria has been reported [1]. In contrast, broad-spectrum antibiotics such as ciprofloxacin (MIC 0.25–1 µg/mL against E. coli) kill both Gram-positive and Gram-negative species . This selectivity makes GP-2B suitable for studies requiring Gram-positive-specific inhibition without disrupting Gram-negative populations.

Selective Toxicity Microbiome-Friendly Narrow-Spectrum

Time-Kill Kinetics: Slower Kill Rate Compared to Gramicidin S

GP-2B reduces S. aureus viability by 21.8% at 5× MIC and 30% at 10× MIC within 2 hours in time-kill assays [1]. By comparison, gramicidin S, a cyclic antimicrobial peptide, achieves >99% killing of S. aureus at 4× MIC within 30–60 minutes [2]. This slower, concentration-dependent reduction supports a bacteriostatic rather than bactericidal profile and is suitable for applications where gradual growth suppression is desired.

Time-Kill Assay Antimicrobial Kinetics Bacteriostasis

Molecular Weight and Structural Simplicity: A Tripeptide vs. Large AMPs

GP-2B has a molecular weight of 408.38 Da, making it one of the smallest antimicrobial peptides reported [1]. Other well-known Gram-positive peptides are significantly larger: vancomycin (glycopeptide) averages 1,449 Da, and nisin (lantibiotic) approximately 3,354 Da [2]. This structural simplicity implies potentially lower synthesis cost, higher purity yields, and easier chemical modification for structure-activity relationship (SAR) studies, which is a practical advantage for laboratories synthesizing or derivatizing the compound.

Small Molecule Peptide Synthesis Cost Drug Development

Production Yield Enhancement Through Optimized Fermentation

A two-level factorial design optimization of GP-2B fermentation conditions by Geotrichum candidum OMON-1 increased HPLC-purified GP-2B concentration from 2.869 × 10^8 peak height units (standard TSB) to 3.143 × 10^8 units, and the inhibition zone against S. aureus from 19.5 mm to 21 mm [1]. This demonstrates a quantifiable production advantage over non-optimized cultivation, which is often absent for closely related or unoptimized fungal AMPs.

Fermentation Optimization Yield Improvement Scale-Up

Optimal Research and Industrial Use Cases for GP-2B Based on Quantitative Evidence


Selective Gram-Positive Inhibition in Mixed Microbial Communities

GP-2B's narrow-spectrum, Gram-positive-only activity [1] makes it ideal for experiments in polymicrobial systems where Gram-negative populations must be preserved. For example, in gut microbiome studies or environmental microbiology, GP-2B can suppress S. aureus or E. faecalis without collateral damage to Bacteroidetes or Proteobacteria, which a broad-spectrum agent like ciprofloxacin would eliminate .

Bacteriostasis-Focused Mechanism of Action Studies

The confirmed bacteriostatic mechanism (MBC/MIC = 4) [1] positions GP-2B as a model compound for investigating bacterial stress responses, persistence, and biofilm formation under sub-lethal pressure. Unlike bactericidal agents (e.g., daptomycin, MBC/MIC ≤ 2 [2]), GP-2B allows researchers to study physiological adaptations without rapid cell death.

Low-Cost Peptide Synthesis and SAR Derivatization

With a molecular weight of only 408.38 Da [1], GP-2B is significantly cheaper and faster to synthesize than larger AMPs like vancomycin (1,449 Da) or nisin (3,354 Da) [3]. Laboratories focusing on structure-activity relationship (SAR) modifications or scale-up production can leverage GP-2B's small size for iterative analog synthesis and high purity yields.

Fermentation Process Development and Yield Optimization Research

The demonstrated ability to improve GP-2B yield and activity through factorial design optimization [4] provides a validated platform for fermentation bioprocess research. Academic or industrial groups working on fungal secondary metabolite production can use GP-2B as a case study for design-of-experiment (DoE) approaches to maximize output and bioactivity consistency.

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